molecular formula C18H16O6 B2649649 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 256531-53-0

6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2649649
CAS No.: 256531-53-0
M. Wt: 328.32
InChI Key: JGOPTESGPYJSBC-UHFFFAOYSA-N
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Description

6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a benzofuranone derivative characterized by a dihydrobenzofuran-3-one core substituted with a hydroxy group at position 6 and a 2,3,4-trimethoxybenzylidene moiety at position 2. Its molecular formula is C₁₈H₁₆O₆ (molecular weight: 328.32 g/mol), and it is typically stored under controlled conditions due to its sensitivity to heat and light .

Properties

IUPAC Name

(2E)-6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOPTESGPYJSBC-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256531-53-0
Record name 6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 2,3,4-trimethoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran-3-one derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of the target compound with its structural analogs:

Substituent Position and Functional Group Variations
Compound Name Molecular Formula Key Substituents Biological Activity Reference
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (Target Compound) C₁₈H₁₆O₆ 6-hydroxy, 2-(2,3,4-trimethoxybenzylidene) Antifungal (inferred from structural analogs); potential enzyme inhibition
(2E)-6-Methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (Compound CE) C₁₇H₁₄O₅ 6-methoxy, 2-(4-methoxybenzylidene) Inhibits lanosterol 14-alpha demethylase and beta-tubulin assembly in Fusarium solani fungi
(2Z)-6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one C₁₈H₁₆O₆ 6-hydroxy, 2-(2,4,5-trimethoxybenzylidene) Structural isomer of the target compound; antifungal activity uncharacterized
TB515: (2E)-6-Hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one C₁₆H₁₀O₃ 6-hydroxy, 2-(phenylpropynylidene) Antitubercular activity; lower efficacy compared to liposome-encapsulated analogs
(4E)-2-Acetyl-5-methyl-4-[(3,4,5-trimethoxyphenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₆H₁₈N₂O₅ Pyrazolone core with 3,4,5-trimethoxybenzylidene Lipinski-compliant; potential drug candidate (no explicit activity reported)

Key Observations :

  • Substituent Position : The number and position of methoxy groups on the benzylidene moiety significantly influence bioactivity. Compound CE (4-methoxy) shows strong antifungal activity via dual enzyme inhibition, while the target compound’s 2,3,4-trimethoxy substitution may enhance binding affinity to fungal or mycobacterial targets .
  • Functional Groups : Hydroxy vs. methoxy substitution at position 6 modulates solubility and target interactions. The target compound’s 6-hydroxy group may improve hydrogen-bonding capacity compared to CE’s 6-methoxy group .
Physicochemical Properties
Property Target Compound Compound CE TB515
Molecular Weight (g/mol) 328.32 298.29 250.25
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely low (hydrophobic trimethoxy groups) Moderate (methoxy groups enhance lipophilicity) Low (phenylpropynylidene group)
Lipinski Compliance Yes (MW <500, H-bond donors <5) Yes Yes

Implications: The target compound’s higher molecular weight and trimethoxy groups may reduce aqueous solubility, necessitating prodrug or nanoformulation strategies for therapeutic use .

Biological Activity

6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with significant potential in pharmacology. This compound is characterized by its unique structural features, including a hydroxyl group and a trimethoxyphenyl moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C18H16O6C_{18}H_{16}O_6 with a molecular weight of 328.32 g/mol. The compound features a benzofuran backbone that is known for its diverse biological activities due to the presence of multiple functional groups.

Structural Characteristics

FeatureDescription
Molecular FormulaC18H16O6C_{18}H_{16}O_6
Molecular Weight328.32 g/mol
Functional GroupsHydroxyl, methoxy
Core StructureBenzofuran

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for combating oxidative stress in biological systems. The presence of hydroxyl and methoxy groups enhances the compound's ability to scavenge free radicals.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties.

Bacterial StrainMIC Value (µg/mL)
Staphylococcus aureus16.5
Escherichia coli12.0
Bacillus subtilis8.0

Antifungal Activity

In addition to antibacterial effects, this compound also exhibits antifungal properties. It has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger with notable inhibition zones.

Fungal StrainInhibition Zone (mm)
Candida albicans20
Aspergillus niger18

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies report IC50 values indicating significant growth inhibition in cancer cells.

Cell LineIC50 Value (µM)
Hep-215.0
MCF-712.5
A54910.0

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups in the structure are effective in neutralizing free radicals.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
  • Cell Cycle Arrest : Preliminary studies suggest that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results showed that it significantly inhibited the growth of resistant strains at lower concentrations compared to standard antibiotics.

Cytotoxicity Assessment

Another study focused on the cytotoxic effects on various cancer cell lines. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.

Q & A

Q. How can hydrogen-bonding patterns predict supramolecular assembly in co-crystals?

  • Methodology :
  • Co-former Selection : Choose partners (e.g., nicotinamide) with complementary hydrogen-bond donors/acceptors. Use Etter’s rules to predict synthons (e.g., carboxylic acid···pyridine) .
  • Structural Analysis : In co-crystals with 4-aminobenzoic acid, the compound forms a 2D network via O–H···N and N–H···O interactions, confirmed by Hirshfeld surface analysis .

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